molecular formula C17H12ClNO3 B2438618 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid CAS No. 866135-92-4

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid

Cat. No.: B2438618
CAS No.: 866135-92-4
M. Wt: 313.74
InChI Key: MSGUHPSAKUJTSL-UHFFFAOYSA-N
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Description

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a methyl group, and a benzenecarboxylic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and immune response .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound .

Biochemical Pathways

Quinoline derivatives are known to affect a wide range of biochemical pathways, including those involved in cell signaling, immune response, and metabolic processes . The downstream effects of these interactions can lead to changes in cellular function and overall organism health .

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .

Result of Action

The effects would likely depend on the specific targets and pathways affected by the compound, as well as the physiological context in which these interactions occur .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The benzenecarboxylic acid moiety can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the chloro, methyl, and benzenecarboxylic acid substituents.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinolinic Acid: An endogenous neurotoxin with a quinoline core and a carboxylic acid group.

Uniqueness

2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chloro and methyl groups, along with the benzenecarboxylic acid moiety, make it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-19-9-14(11-4-2-3-5-12(11)17(21)22)16(20)13-8-10(18)6-7-15(13)19/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUHPSAKUJTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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